The compound is cataloged under the CAS number 2408962-99-0 and is available through chemical suppliers such as Sigma-Aldrich and BenchChem . It falls under the category of organic compounds and is particularly relevant in fields such as medicinal chemistry, organic synthesis, and materials science.
The synthesis of 2-(4-Prop-2-ynoxybutoxy)acetic acid typically involves the following steps:
The molecular structure of 2-(4-Prop-2-ynoxybutoxy)acetic acid can be described by its key features:
InChI=1S/C9H14O4/c1-2-5-12-6-3-4-7-13-8-9(10)11/h1H,3-8H2,(H,10,11)
which encodes its specific atomic connectivity .
2-(4-Prop-2-ynoxybutoxy)acetic acid is capable of undergoing various chemical reactions:
These reactions highlight the versatility of 2-(4-Prop-2-ynoxybutoxy)acetic acid in synthetic organic chemistry.
The mechanism of action for 2-(4-Prop-2-ynoxybutoxy)acetic acid primarily revolves around its ability to interact with biological systems through enzyme inhibition or modulation. The specific action mechanisms may include:
The physical and chemical properties of 2-(4-Prop-2-ynoxybutoxy)acetic acid are crucial for its application:
The applications of 2-(4-Prop-2-ynoxybutoxy)acetic acid span several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2